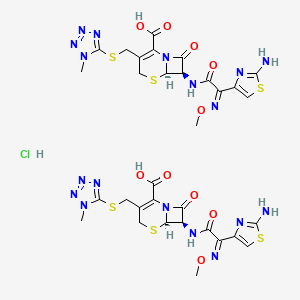
1-萘酚-2-酰胺
描述
它是一种萘甲酰胺衍生物,具体来说是 3-羟基-N-(2-甲氧基苯基)-2-萘酰胺 。该化合物以其在化学、生物学和医学等各个科学研究领域的应用而闻名。
科学研究应用
NSC50680 在科学研究中具有广泛的应用:
化学: 它用作合成各种有机化合物的先驱,并用作化学反应的试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行的研究探讨其作为各种疾病(特别是在癌症治疗中)的治疗剂的潜力.
工业: NSC50680 用于生产染料、颜料和其他工业化学品。
作用机制
NSC50680 的作用机制涉及其与特定分子靶标和途径的相互作用。在癌症研究中,它已被证明通过促进细胞凋亡(程序性细胞死亡)来诱导癌细胞的细胞毒性。 这是通过激活 p53 依赖性途径实现的,导致细胞周期停滞和凋亡 。该化合物与细胞蛋白和酶相互作用的能力使其成为研究细胞过程和开发新的治疗策略的宝贵工具。
生化分析
Biochemical Properties
Naphthol AS-OL plays a crucial role in biochemical reactions, particularly in the determination of enzyme activities. It is commonly used as a substrate in histochemical assays to detect the activity of enzymes such as alkaline and acid phosphatases . The compound interacts with these enzymes, resulting in the release of naphthol, which then couples with diazonium salts to form colored azo-dyes. This reaction is used to visualize and quantify enzyme activities in various biological samples .
Cellular Effects
Naphthol AS-OL influences various cellular processes, including enzyme activity and cellular metabolism. In histochemical assays, the compound is used to detect enzyme activities within cells, providing insights into cellular function and metabolism . The interaction of Naphthol AS-OL with enzymes such as phosphatases can affect cell signaling pathways and gene expression, as these enzymes play critical roles in regulating these processes .
Molecular Mechanism
The molecular mechanism of Naphthol AS-OL involves its interaction with specific enzymes, leading to the release of naphthol. This naphthol then couples with diazonium salts to form colored azo-dyes, which can be detected and quantified . The binding of Naphthol AS-OL to enzymes such as alkaline and acid phosphatases is a key step in this process, as it allows for the visualization of enzyme activity in biological samples .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Naphthol AS-OL can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature . Long-term studies have shown that Naphthol AS-OL can maintain its activity over extended periods, making it a reliable reagent for biochemical assays .
Dosage Effects in Animal Models
The effects of Naphthol AS-OL in animal models can vary with different dosages. At lower doses, the compound is effective in detecting enzyme activities without causing significant toxicity . At higher doses, there may be threshold effects and potential toxicity, which can impact the overall health and function of the animal . It is important to optimize the dosage to achieve accurate results while minimizing adverse effects .
Metabolic Pathways
Naphthol AS-OL is involved in metabolic pathways related to enzyme activity and substrate conversion. The compound interacts with enzymes such as alkaline and acid phosphatases, which play critical roles in various metabolic processes . These interactions can influence metabolic flux and the levels of metabolites within cells, providing valuable insights into cellular metabolism .
Transport and Distribution
Within cells and tissues, Naphthol AS-OL is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function in biochemical assays . Understanding the transport and distribution of Naphthol AS-OL is essential for optimizing its use in research applications .
Subcellular Localization
The subcellular localization of Naphthol AS-OL is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with enzymes and other biomolecules within these compartments . Studying the subcellular localization of Naphthol AS-OL provides insights into its role in cellular processes and enzyme activity .
准备方法
NSC50680 的合成涉及多个步骤,从萘环体系的制备开始。反应通常涉及在脱水剂的存在下,将 2-萘酚与合适的胺(如 2-甲氧基苯胺)缩合。 反应条件通常包括升高的温度和使用乙醇或甲醇等溶剂以促进反应 。
NSC50680 的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高化合物的效率和收率。此外,采用重结晶或色谱等纯化步骤以获得具有高纯度的所需产物。
化学反应分析
NSC50680 经历各种化学反应,包括:
氧化: 萘环上的羟基可以被氧化形成醌衍生物。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 如果存在硝基,可以使用像氢气在钯催化剂存在下的还原剂将其还原为胺。
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生萘醌,而还原可能会产生胺。
相似化合物的比较
NSC50680 可以与其他萘甲酰胺衍生物和类似化合物进行比较:
NSC125973: 另一种具有类似结构特征但具有不同生物活性的萘甲酰胺衍生物。
NSC50681: 一种密切相关的化合物,在萘环上的取代基略有不同,导致不同的化学和生物特性.
NSC50680 的独特性在于其特定的取代基,赋予其独特的化学反应性和生物活性。它通过 p53 依赖性途径诱导癌细胞凋亡的能力使其有别于其他类似化合物。
属性
IUPAC Name |
3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-22-17-9-5-4-8-15(17)19-18(21)14-10-12-6-2-3-7-13(12)11-16(14)20/h2-11,20H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYMRQUYPFCXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68556-01-4 (mono-hydrochloride salt) | |
| Record name | C.I. 37530 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6038877 | |
| Record name | 3-Hydroxy-2-naphthoic o-anisidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
135-62-6 | |
| Record name | 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 37530 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthol AS-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-2-naphthoic o-anisidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2'-methoxy-2-naphthanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPTHOL ASOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9HI0D9DPC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















